molecular formula C8H6FN3O B2658389 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine CAS No. 99817-27-3

4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B2658389
CAS No.: 99817-27-3
M. Wt: 179.154
InChI Key: ZCPNLNCQHQETKZ-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine” belongs to a class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs have been synthesized using conventional heating as well as microwave irradiation techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using the DFT/B3LYP method with the 6-311++G (d,p) basis set . The structural parameters, bond length, and bond angle were studied .


Chemical Reactions Analysis

A fluorine-containing diphenylphosphine oxide derivative was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .

Scientific Research Applications

Anticancer Applications

4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine and its derivatives demonstrate significant potential in anticancer research. One study focused on the synthesis of novel amine derivatives, highlighting their cytotoxic effects against various cancer cell lines, such as HeLa, Caco-2, and HepG2, with some derivatives showing high cytotoxicity, particularly against HepG2 cell lines (Vinayak, Sudha, & Lalita, 2017). Another research stream involves the development of new isoxazolyl and thiazolylamine derivatives, tested for their anticancer activity against multiple human cancer cell lines. These compounds exhibited good to moderate activity, emphasizing the compound's potential in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).

Electrochromic and Photoactive Materials

The compound's derivatives are used in developing electrochromic materials. One study explored novel six-membered polyimides, incorporating this compound, for their electrochromic performances. These polymers displayed high thermal stability and potential for use in electrochromic devices (Constantin, Bejan, & Damaceanu, 2019). In addition, research into oxadiazole derivatives for photo- and electro-active materials has been conducted, showing their potential use in such devices due to their strong blue fluorescence and phase structures (Mochizuki, Hasui, & Ikeda, 2005).

Fluorescent and Thermally Stable Polymers

The synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, including derivatives of this compound, has been explored for their solubility and thermal stability. These polymers exhibit properties like blue fluorescence, making them suitable for applications requiring fluorescence and thermal resistance (Hamciuc, Hamciuc, & Brumǎ, 2005).

Miscellaneous Applications

The compound and its analogues have also been investigated for various other applications, such as antimicrobial agents, insecticidal activities, and molecular structure investigations using DFT theory calculations (Ahsan et al., 2015), (Shi et al., 2000), (Dhonnar et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl isocyanate, indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and could be fatal if inhaled .

Properties

IUPAC Name

4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPNLNCQHQETKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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